Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-

G protein-coupled receptor pharmacology TAAR1 agonist screening thyroid hormone metabolite signaling

3,5-Diiodothyronamine (T2AM; CAS 3687-09-0; IUPAC: Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-) is a synthetic member of the thyronamine family—decarboxylated, deiodinated metabolites of thyroid hormones that lack the alanine carboxyl group but retain one or more iodine atoms on the biaryl ether scaffold. T2AM bears two iodine substituents at the 3- and 5-positions of the tyrosyl (inner) ring and none on the phenolic (outer) ring, placing it at an intermediate iodination state between the extensively studied 3-iodothyronamine (T1AM; one iodine) and 3,5,3′-triiodothyronamine (T3AM; three iodines).

Molecular Formula C14H13I2NO2
Molecular Weight 481.07 g/mol
CAS No. 3687-09-0
Cat. No. B3051900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
CAS3687-09-0
Molecular FormulaC14H13I2NO2
Molecular Weight481.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I
InChIInChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2
InChIKeyVRTFFYRVOATSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodothyronamine (T2AM, CAS 3687-09-0) – Compound Identity, Class, and Procurement-Relevant Characteristics


3,5-Diiodothyronamine (T2AM; CAS 3687-09-0; IUPAC: Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-) is a synthetic member of the thyronamine family—decarboxylated, deiodinated metabolites of thyroid hormones that lack the alanine carboxyl group but retain one or more iodine atoms on the biaryl ether scaffold [1]. T2AM bears two iodine substituents at the 3- and 5-positions of the tyrosyl (inner) ring and none on the phenolic (outer) ring, placing it at an intermediate iodination state between the extensively studied 3-iodothyronamine (T1AM; one iodine) and 3,5,3′-triiodothyronamine (T3AM; three iodines) [2]. Like all thyronamines, T2AM signals through G protein-coupled trace amine-associated receptors (TAARs) rather than nuclear thyroid hormone receptors, producing rapid, nongenomic physiological effects opposite in direction to classical thyroid hormones [3].

Why T2AM (CAS 3687-09-0) Cannot Be Substituted by T1AM, T0AM, or Other Thyronamine Analogs in Research and Industrial Applications


Thyronamines are not functionally interchangeable despite sharing a common biaryl ether scaffold. The number and position of iodine atoms on the two aromatic rings dictate TAAR1 agonist potency, metabolic stability via sulfotransferase (SULT)-mediated sulfation, deiodinase isozyme recognition, and endogenous detection profiles [1]. T2AM occupies a unique niche: it exhibits intermediate TAAR1 cAMP potency (rTAAR1 EC₅₀ = 56 nM; mTAAR1 EC₅₀ = 371 nM), significantly less potent than T1AM (EC₅₀ = 14/112 nM) but more potent than T0AM (EC₅₀ = 131/~1000 nM) and T3AM (EC₅₀ = 87/>1000 nM) at the mouse receptor [2]. Critically, T2AM is the only thyronamine tested that shows no detectable activity as a substrate for human liver SULTs, whereas T1AM is the most active SULT substrate and T0AM/T3AM exhibit intermediate activity, a 10-fold difference that predicts divergent in vivo half-life and clearance profiles [3]. Substituting T2AM with T1AM or T0AM would therefore alter both the pharmacodynamic potency and the metabolic fate of the compound in any experimental system where sulfation contributes to thyronamine inactivation.

Quantitative Differentiation Evidence for 3,5-Diiodothyronamine (T2AM, CAS 3687-09-0) Versus Closest Thyronamine Analogs


TAAR1 cAMP Agonist Potency: T2AM vs. T1AM, T0AM, T3AM, and T4AM in Rat and Mouse Receptors

In HEK293 cells stably expressing either rat TAAR1 (rTAAR1) or mouse TAAR1 (mTAAR1), T2AM (compound 24) activated cAMP accumulation with intermediate potency relative to the full thyronamine series. T1AM (compound 1) was the most potent agonist (rTAAR1 EC₅₀ = 14 nM; mTAAR1 EC₅₀ = 112 nM), followed by T2AM (rTAAR1 EC₅₀ = 56 nM; mTAAR1 EC₅₀ = 371 nM), then T3AM (rTAAR1 EC₅₀ = 87 nM; mTAAR1 EC₅₀ > 1000 nM), and T0AM (rTAAR1 EC₅₀ = 131 nM; mTAAR1 EC₅₀ ≈ 1000 nM). T4AM was essentially inactive at both receptors (EC₅₀ > 1000 nM). T2AM is thus approximately 4-fold less potent than T1AM at rTAAR1 and approximately 3.3-fold less potent at mTAAR1, but approximately 2.3-fold more potent than T0AM at rTAAR1 and approximately 2.7-fold more potent at mTAAR1 [1].

G protein-coupled receptor pharmacology TAAR1 agonist screening thyroid hormone metabolite signaling

Human Liver Sulfotransferase (SULT) Substrate Activity: T2AM Is Uniquely Resistant to Sulfation-Mediated Metabolism

In a human liver high-speed supernatant pool (n = 3), T1AM produced the highest SULT activity among all thyronamines tested. Activities with T0AM and T3AM were approximately 10-fold lower than T1AM. Strikingly, T2AM showed no detectable SULT activity under identical assay conditions [1]. When tested against a panel of eight individual cDNA-expressed human SULT isoforms (1A1, 1A2, 1A3, 1C2, 1E1, 2A1, 2B1a, 2B1b), T2AM again failed to serve as a substrate for any isoform, whereas T1AM, T0AM, and T3AM were each accepted by SULT1A3 (the isoform with the greatest thyronamine activity), and T3AM was additionally accepted by SULT1A1 [2]. This complete absence of sulfation represents a qualitative metabolic distinction unique to T2AM within the thyronamine class.

drug metabolism and pharmacokinetics sulfotransferase enzymology thyronamine clearance mechanism

Deiodinase Isozyme Specificity: T2AM Is a Selective Dio1 and Dio3 Substrate at the Tyrosyl Ring

Using isozyme-specific deiodinase preparations with LC-MS/MS product analysis, T2AM (3,5-T2AM) was shown to undergo tyrosyl ring deiodination by Dio1, producing 3-T1AM as the deiodinated product. This Dio1-catalyzed reaction was completely inhibited by the Dio1-specific inhibitor 6n-propyl-2-thiouracil (PTU), confirming isozyme assignment [1]. In contrast, the isomeric 3′,5′-T2AM (bearing iodines on the phenolic ring) was deiodinated by both Dio1 and Dio2 at the phenolic ring in a PTU-insensitive fashion (Dio2) [2]. Furthermore, all thyronamines with tyrosyl ring iodine atoms, including T2AM, were 5(3)-deiodinated by Dio3-containing preparations [3]. This substrate profile places T2AM as a specific intermediate in the proposed endogenous thyronamine biosynthetic/degradation pathway: T3AM → T2AM → T1AM → T0AM via sequential Dio1/Dio3-catalyzed tyrosyl ring deiodination.

thyroid hormone metabolism deiodinase enzymology thyronamine biosynthesis and degradation

Endogenous Detection in Human Serum and Differential Abundance as a Thyroid Cancer Biomarker Panel Component

3,5-T2AM was detected and quantitatively determined in human serum from 45 thyroid cancer patients and 15 healthy controls using a covalent organic hyper-cross-linked poly-ionic liquid (PIL) enrichment material coupled with HPLC-ESI-MS/MS [1]. After PIL enrichment, the signal intensity of 3,5-T2AM increased 1.6-fold, with a lower limit of quantification (LOQ) of 107 fM [2]. While 3,5-T2AM itself did not show statistically significant differential abundance between cancer patients and healthy controls (unlike 3,5-T2 and 3′,5′-T2, which were significantly elevated, P < 0.001 and P = 0.001 respectively), it was co-quantified as part of the T2s diagnostic panel. The combined T2s panel, normalized to free T4 (FT4), demonstrated classification performance for discriminating thyroid cancer patients from healthy individuals [3]. By contrast, neither T1AM nor T0AM has been reported as components of analogous clinical biomarker panels for thyroid cancer, despite being the most extensively studied thyronamines—suggesting that the diiodinated species occupy a distinct analytical niche.

clinical biomarker discovery thyroid cancer diagnostics LC-MS/MS metabolomics

Rank Order of Thyronamine cAMP Agonist Activity Across the Iodination Series: T2AM Occupies the Critical Intermediate Position

When the full series of thyronamines differing only in iodination state was compared in a single standardized cAMP accumulation assay in HEK293 cells expressing TAAR1, a clear rank order emerged reflecting an inverted U-shaped relationship between iodine number and agonist potency: T1AM (one iodine) > T2AM (two iodines) > T3AM (three iodines) > T0AM (zero iodines) ≫ T4AM (four iodines) [1]. This non-monotonic SAR confirms that optimal TAAR1 activation requires exactly one iodine atom (T1AM), with T2AM representing the descending limb of the potency curve. The rank order was independently corroborated in a comprehensive review of thyronamine pharmacology, which stated: 'the most effective were the following: 3-iodothyronamine (T1AM) > 3,5-diiodothyronamine > 3,5,3′-triiodothyronamine > thyronamine' [2]. This class-level inference positions T2AM as the second-most potent naturally occurring thyronamine scaffold and the most potent diiodinated congener—a defined reference for SAR studies exploring the impact of incremental iodination on receptor activation.

structure-activity relationship thyronamine pharmacophore iodination-dependent signaling

Optimal Research and Industrial Application Scenarios for 3,5-Diiodothyronamine (T2AM, CAS 3687-09-0) Based on Quantitative Differentiation Evidence


TAAR1 Pharmacology Studies Requiring Intermediate-Potency Agonist Controls

T2AM is the compound of choice for TAAR1 concentration-response experiments that require a defined intermediate-efficacy agonist to bracket the maximal response produced by T1AM. With rTAAR1 EC₅₀ = 56 nM and mTAAR1 EC₅₀ = 371 nM, T2AM fills the potency gap between the maximally efficacious T1AM (14/112 nM) and the weakly active T0AM (131/~1000 nM) [1]. In receptor desensitization, biased signaling, or antagonistSchild analysis studies, T2AM provides a calibration point that neither T1AM (too potent) nor T0AM (too weak) can supply. Its intermediate potency also makes it suitable for TAAR1 mutant screens where full agonism by T1AM may mask subtle changes in receptor coupling efficiency.

Metabolic Stability Studies Exploiting T2AM's Unique Resistance to SULT-Mediated Clearance

For pharmacokinetic and drug metabolism studies focused on thyronamine clearance mechanisms, T2AM serves as the critical 'SULT-null' control. Because T2AM shows no detectable activity as a substrate for any of the eight major human SULT isoforms, whereas T1AM, T0AM, and T3AM are all sulfated (T1AM being the most active, with T0AM and T3AM exhibiting approximately 10-fold lower activity) [2], T2AM uniquely enables researchers to isolate the contribution of SULT-mediated metabolism to overall thyronamine clearance. Comparative PK studies pairing T2AM with T1AM can quantify the in vivo impact of sulfation on half-life, volume of distribution, and tissue exposure.

Deiodinase Pathway Mapping and Thyronamine Biosynthesis Reconstruction

T2AM is an essential substrate for enzymology studies investigating the sequential deiodination of thyronamines by Dio1 and Dio3. As demonstrated by Piehl et al., T2AM undergoes specific tyrosyl ring deiodination by Dio1 (PTU-sensitive, producing 3-T1AM) and by Dio3, positioning it as the direct biosynthetic intermediate between T3AM and T1AM [3]. Researchers reconstituting the thyronamine biosynthesis pathway from T3 or T4, or studying isozyme-specific contributions to thyronamine processing in tissue preparations, require T2AM as both a substrate and a product standard for LC-MS/MS method development and kinetic parameter determination (Km, Vmax) across Dio1, Dio2, and Dio3 preparations.

Clinical Metabolomics and Thyroid Cancer Biomarker Panel Development

3,5-T2AM is uniquely positioned for inclusion in LC-MS/MS-based clinical metabolomics workflows targeting the diiodothyronine/diiodothyronamine axis in human serum. The validated PIL enrichment-HPLC-ESI-MS/MS method reported by Shao et al. achieves an LOQ of 107 fM for 3,5-T2AM and has been successfully applied to a cohort of 45 thyroid cancer patients and 15 healthy controls [4]. While 3,5-T2AM alone did not show significant differential abundance between groups, its co-quantification alongside 3,5-T2 and 3′,5′-T2 enables construction of a multi-analyte T2s/FT4 ratio panel with demonstrated classification performance for thyroid cancer. Procurement of authentic 3,5-T2AM reference standard is therefore required for any laboratory seeking to replicate or extend this diagnostic panel methodology.

Quote Request

Request a Quote for Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.